Cladosporol B
Description
Cladosporol B is a secondary metabolite derived from the endophytic fungus Cladosporium cladosporioides, which has been isolated from plants such as Datura innoxia and marine environments . Structurally, it is the oxidized form of Cladosporol A, featuring a modified quinone scaffold that enhances its reactivity and biological activity . This compound exhibits potent antiproliferative and proapoptotic effects, particularly in cancer cells, through mechanisms involving peroxisome proliferator-activated receptor gamma (PPARγ) activation and reactive oxygen species (ROS)-mediated pathways . Its unique binding mode to PPARγ distinguishes it from other agonists, enabling selective modulation of transcriptional programs linked to cell cycle arrest and apoptosis .
Properties
Molecular Formula |
C20H14O6 |
|---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
(1aS,7aR)-3-hydroxy-6-[(1R)-5-hydroxy-4-oxo-2,3-dihydro-1H-naphthalen-1-yl]-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione |
InChI |
InChI=1S/C20H14O6/c21-11-3-1-2-9-8(4-6-12(22)14(9)11)10-5-7-13(23)16-15(10)17(24)19-20(26-19)18(16)25/h1-3,5,7-8,19-21,23H,4,6H2/t8-,19-,20+/m0/s1 |
InChI Key |
MQBNXACTQPQCQX-JMBWCGFRSA-N |
Isomeric SMILES |
C1CC(=O)C2=C([C@H]1C3=C4C(=O)[C@H]5[C@H](O5)C(=O)C4=C(C=C3)O)C=CC=C2O |
Canonical SMILES |
C1CC(=O)C2=C(C1C3=C4C(=O)C5C(O5)C(=O)C4=C(C=C3)O)C=CC=C2O |
Synonyms |
cladosporol B |
Origin of Product |
United States |
Chemical Reactions Analysis
Mid-Stage Ring-Closing Metathesis (RCM) Approach
A 16-step synthesis pathway was developed using microbially derived cis-1,2-dihydrocatechol as the starting material . Key steps include:
-
Ring-closing metathesis (RCM): Diene 12 undergoes RCM to yield a ten-membered lactone (13 ) alongside minor dimeric byproducts (14 , 15 ).
-
Wadsworth-Horner-Emmons reaction: Lactol 19 reacts with a phosphonate reagent to form the E-configured α,β-unsaturated ester (20 ).
-
Yamaguchi lactonization: Acid 22 is cyclized to macrolide 23 , followed by deprotection to yield 24 (E-isomer of cladospolide B).
-
Photoisomerization: UV irradiation of 24 in benzene generates (-)-cladospolide B with corrected stereochemistry .
Key Reaction Mechanisms and Conditions
Stereochemical Outcomes
-
The C4 and C5 stereocenters in cladospolide B are established via X-ray crystallography and CD spectroscopy .
-
Photoisomerization corrects the E/Z geometry of the macrolide’s α,β-unsaturated ester .
Byproduct Analysis
-
RCM produces head-to-tail (14 ) and head-to-head (15 ) dimers (5–10% yield) .
-
Deprotection of 23 generates an intermediate prone to photoisomerization, enabling selective conversion to the natural product .
Comparative Synthetic Strategies
Mechanistic Highlights
-
Alkyne zipper reaction: Relocates triple bonds to enable strategic functionalization .
-
Sharpless dihydroxylation: Introduces stereochemistry critical for biological activity .
-
Resistance to racemization: Ensures enantiopurity during multi-step synthesis .
Implications for Drug Development
The synthetic routes enable access to cladospolide B analogs with modified pharmacokinetic properties. For example:
Comparison with Similar Compounds
Cladosporol A
Cladosporol A, the precursor to Cladosporol B, shares a core quinone structure but lacks the oxidation-derived functional groups present in this compound . This structural divergence results in distinct biological activities:
Key Findings :
Rosiglitazone (RGZ)
Rosiglitazone, a synthetic thiazolidinedione (TZD) and full PPARγ agonist, serves as a reference compound for assessing this compound's mechanism:
Key Findings :
- This compound's lack of H12 interaction prevents adipocyte differentiation, a hallmark of RGZ's activity .
- Despite lower PPARγ affinity, this compound outperforms RGZ in ROS-mediated apoptosis due to its redox-active quinone structure .
Mechanism-Specific Comparisons
ROS Production and Oxidative Stress
This compound generates 2–3× higher ROS levels than Cladosporol A in HT-29 cells, attributed to its enhanced solubility and redox cycling capacity . This oxidative stress induces lipid peroxidation and mitochondrial dysfunction, culminating in caspase-dependent apoptosis .
PPARγ-Independent Pathways
Both Cladosporols disrupt microtubule dynamics, but this compound exhibits broader kinase inhibition , including CDK2 and CDK4 downregulation, enhancing G0/G1 arrest .
Q & A
Q. What are the primary biological activities of Cladosporol B, and how do they differ from Cladosporol A?
this compound, an oxidized derivative of Cladosporol A, exhibits enhanced antiproliferative effects in colon cancer cells (e.g., HT-29) compared to its precursor. While both compounds induce G1-phase cell cycle arrest via p21waf1/cip1 overexpression, this compound acts as a partial PPARγ agonist with reduced transactivation potential, unlike Cladosporol A, which functions as a full agonist . Methodologically, comparative studies should employ PPARγ ligand-binding domain (LBD) docking experiments and transient transfection assays to validate differential binding modes .
Q. What experimental models are suitable for preliminary evaluation of this compound’s antiproliferative effects?
Human colon cancer cell lines (HT-29, SW480, CaCo-2) are standard models due to their responsiveness to this compound. Synchronized cells analyzed via fluorescence-activated cell sorting (FACS) can quantify G1-phase arrest, while Western blotting for p21, cyclins (D1, E), and CDKs (2, 4) provides mechanistic insights . Dose-response curves (e.g., 5–50 μM) and time-course experiments (24–72 hours) are critical to establish potency .
Q. How can researchers ensure the structural stability of this compound during in vitro experiments?
this compound degrades in DMSO/water systems, forming ring-opened derivatives (e.g., compound 2B). To mitigate this, use fresh stock solutions prepared in anhydrous DMSO, store aliquots at -80°C, and validate compound integrity via HPLC or LC-MS before each experiment .
Advanced Research Questions
Q. What molecular mechanisms explain this compound’s dual role in cell cycle arrest and apoptosis?
this compound’s sustained proapoptotic activity involves PPARγ-independent pathways, as shown by p21waf1/cip1 upregulation even in the presence of PPARγ inhibitors (e.g., GW9662). Concurrent activation of pERK and pJNK signaling suggests cross-talk between cell cycle regulation and stress-response pathways. Researchers should combine siRNA-mediated p21 knockdown with phospho-kinase arrays to dissect these interactions .
Q. How do structural modifications between Cladosporol A and B influence PPARγ binding affinity and functional outcomes?
Surface plasmon resonance (SPR) assays reveal lower binding affinity of this compound for PPARγ LBD compared to Cladosporol A. Docking studies highlight altered hydrogen-bonding networks and hydrophobic interactions in the ligand-binding pocket, explaining its partial agonism. Mutagenesis of key PPARγ residues (e.g., Tyr473, His449) can further validate binding determinants .
Q. What statistical approaches are recommended for analyzing contradictions in this compound’s dose-dependent effects across cell lines?
For viability assays, use Student’s t-test (for pairwise comparisons) or ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group analyses. Normalize data to vehicle controls and report means ± SD from ≥3 independent replicates. Conflicting results (e.g., variable IC50 values) may arise from cell line-specific PPARγ expression levels, necessitating qRT-PCR or flow cytometry to correlate target expression with drug sensitivity .
Q. How can researchers optimize experimental designs to distinguish this compound’s PPARγ-dependent and -independent effects?
A dual approach is recommended:
- PPARγ-dependent effects : Use PPARγ-null cell lines or co-treatment with antagonists (e.g., GW9662) to block receptor activity.
- PPARγ-independent effects : Employ transcriptomic profiling (RNA-seq) to identify p21-regulated genes unaffected by PPARγ modulation .
Methodological Considerations
Q. What validation criteria should accompany this compound’s purity and identity in pharmacological studies?
For novel batches, provide:
Q. How should researchers address discrepancies in reported cytotoxicity data for this compound?
Cross-validate findings using orthogonal assays:
- Viability : MTT, resazurin, or ATP-based luminescence.
- Apoptosis : Annexin V/PI staining or caspase-3/7 activity.
- Proliferation : EdU incorporation or colony formation .
Data Reproducibility and Reporting
Q. What minimal dataset details are essential for replicating this compound studies?
Include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
